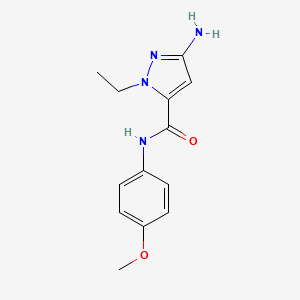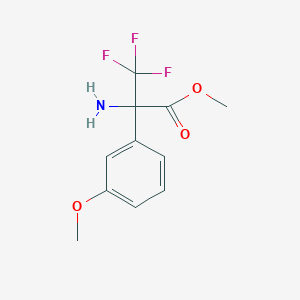
2-Butoxy-3-chloropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Butoxy-3-chloropyridine” is a chemical compound with the molecular formula C9H12ClNO . It is a derivative of pyridine, which is a basic heterocyclic organic compound .
Synthesis Analysis
The synthesis of 2-Chloropyridine, a related compound, is achieved by combining pyridine with chlorine . For the synthesis of boronic esters, which are highly valuable building blocks in organic synthesis, various borylation approaches have been developed .
Molecular Structure Analysis
The molecular structure of “2-Butoxy-3-chloropyridine” is represented by the formula C9H12ClNO . The molecular weight of this compound is 185.65 .
Chemical Reactions Analysis
Organoboron compounds, such as boronic esters, are highly valuable building blocks in organic synthesis . They can be converted into a broad range of functional groups . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .
Applications De Recherche Scientifique
Regioselective Difunctionalization of Pyridines
A study by Heinz et al. (2021) demonstrated a new method for the regioselective 3,4-difunctionalization of 3-chloropyridines, which could be applied to compounds like 2-Butoxy-3-chloropyridine. This method involved lithiation followed by treatment with various reagents, leading to various 2,3,4-trisubstituted pyridines. This approach is significant for synthesizing complex pyridine derivatives, potentially including those related to 2-Butoxy-3-chloropyridine (Heinz et al., 2021).
Synthesis of Pyridin-3-yl C-nucleosides
Joubert et al. (2007) developed a modular methodology for synthesizing 6-substituted pyridin-3-yl C-nucleosides. This process involves reactions with various pyridine derivatives, potentially including 2-Butoxy-3-chloropyridine, to create a series of 1beta-substituted 2'-deoxyribonucleosides. These derivatives have applications in medicinal chemistry and drug design (Joubert et al., 2007).
Photolytic and Photocatalytic Degradation of Pyridines
Stapleton et al. (2010) investigated the degradation and mineralization of pyridine derivatives under various conditions, including the use of TiO2 as a photocatalyst. This research is relevant to understanding the environmental fate and treatment of 2-Butoxy-3-chloropyridine in wastewater and other contexts (Stapleton et al., 2010).
Corrosion Inhibition
Moretti et al. (2013) explored the use of pyridine derivatives as corrosion inhibitors. While their study focused on a different pyridine derivative, the principles and mechanisms elucidated could be applicable to 2-Butoxy-3-chloropyridine, especially in its potential role as a corrosion inhibitor in industrial settings (Moretti et al., 2013).
Molecular Toxicology Studies
Research by Munter et al. (2007) on the metabolism and molecular toxicology of chloroprene provides insights into the metabolic pathways and potential toxicological profiles of related chloropyridines, including 2-Butoxy-3-chloropyridine. This information is crucial for assessing the safety and environmental impact of such compounds (Munter et al., 2007).
Mécanisme D'action
Target of action
Many chloropyridines are used in the synthesis of pharmaceuticals and agrochemicals . The specific target of action would depend on the final compound that 2-Butoxy-3-chloropyridine is used to synthesize.
Mode of action
Chloropyridines can participate in various chemical reactions, such as nucleophilic substitution . The mode of action of 2-Butoxy-3-chloropyridine would depend on the specific reaction it’s involved in and the final compound it’s used to synthesize.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-butoxy-3-chloropyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-2-3-7-12-9-8(10)5-4-6-11-9/h4-6H,2-3,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHWRUVMZFLCPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC=N1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butoxy-3-chloropyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone](/img/structure/B2356971.png)
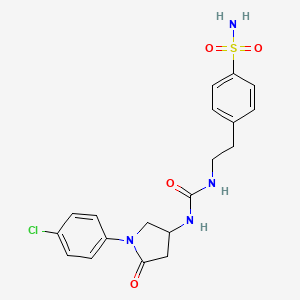
![3-[(Benzyloxy)methyl]-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/structure/B2356974.png)
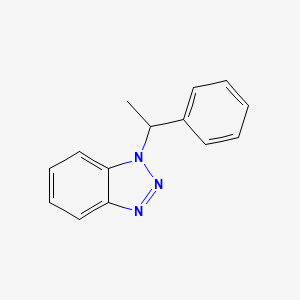
![4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-benzylthiazol-2-amine hydrochloride](/img/structure/B2356977.png)
![Methyl 4-(cyclopropyl(imidazo[1,2-a]pyridin-3-ylmethyl)carbamoyl)benzoate](/img/structure/B2356978.png)
![3-(4-methoxyphenyl)-9-(propan-2-yl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2356979.png)
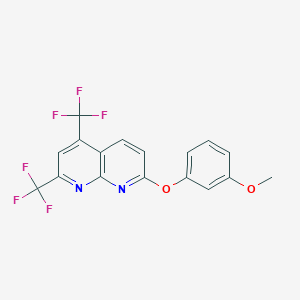

![Ethyl (1r,3r,5r)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2356987.png)
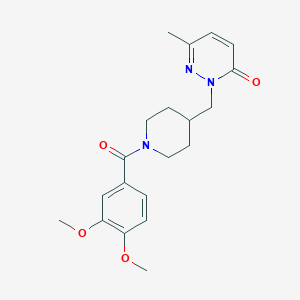
![4-amino-5-[5-methyl-2-(propan-2-yl)phenoxymethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2356989.png)
